Methyl 1-benzylazetidine-3-carboxylate
Overview
Description
Methyl 1-benzylazetidine-3-carboxylate is a heterocyclic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing rings that exhibit significant ring strain, making them highly reactive and valuable in synthetic chemistry . This compound is often used as a building block in organic synthesis and has applications in medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzylazetidine-3-carboxylate typically involves the reaction of N-benzyl-3-cyanoazetidine with methanol in the presence of an acid catalyst . The reaction proceeds through nucleophilic substitution, where the cyano group is replaced by a methoxy group, forming the desired ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity . Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-benzylazetidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted azetidines depending on the nucleophile used
Scientific Research Applications
Methyl 1-benzylazetidine-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-benzylazetidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- Methyl 1-benzylazetidine-2-carboxylate
- Methyl 1-benzylazetidine-4-carboxylate
- N-benzylazetidine-3-carboxylic acid
Comparison: Methyl 1-benzylazetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .
Properties
IUPAC Name |
methyl 1-benzylazetidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-8-13(9-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWRHWYGXKWOOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595292 | |
Record name | Methyl 1-benzylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103491-29-8 | |
Record name | Methyl 1-benzylazetidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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